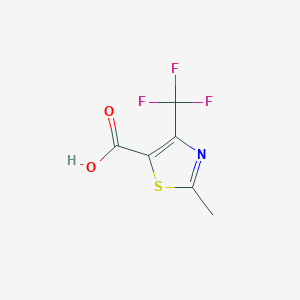
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Cat. No. B171247
Key on ui cas rn:
117724-63-7
M. Wt: 211.16 g/mol
InChI Key: REKJPVUFKQYMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05880288
Procedure details


To a 22 L flask fitted with a mechanical stirrer, thermocouple, and a reflux condenser, was charged thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L). This resulted in an endothermic dissolution. To this solution was added ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm occurred which raised the temperature to 55.820 C. The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid precipitated. Then triethylamine (1380 g, 13.64 mol) was added slowly. The reaction temperature rose to about 52° C. The contents were gently refluxed for one hour (internal temperature 75.8° C). After cooling to 46° C., a 40% sodium hydroxide solution (prepared from 1304 g 50% NaOH and 326 mL water, 16.3 mol) was added over 10 minutes. An exotherm to 53.6° C. was noted. The mixture was placed under a vacuum of 95 mm and the solvent distilled from the reaction until only water (of saponification) is present in the distillate. To the remaining reaction mixture was added 2 L water and 1.5 kg ice. Then concentrated HCl (1500 mL, 18 mol) was added over a 15 minute period to bring the pH to less than 2. Another 2 L water and 2 kg ice were added, and the product was filtered, washed on the filter with 12 L water, and dried in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, 825 g as a beige solid, a 75.4% yield at 97.6% purity.






[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Six


[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Seven


Yield
75.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].Cl[CH:6]([C:12]([C:14]([F:17])([F:16])[F:15])=O)[C:7]([O:9]CC)=[O:8].C(N(CC)CC)C.[OH-].[Na+].Cl>O.C(#N)C>[CH3:2][C:1]1[S:3][C:6]([C:7]([OH:9])=[O:8])=[C:12]([C:14]([F:17])([F:16])[F:15])[N:4]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
1105 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)OCC)C(=O)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
1380 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
326 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
[Compound]
|
Name
|
ice
|
|
Quantity
|
1.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 22 L flask fitted with a mechanical stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in an endothermic dissolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised the temperature to 55.820 C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to about 52° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents were gently refluxed for one hour (internal temperature 75.8° C)
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 46° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 53.6° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent distilled from the reaction until only water (of saponification)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the remaining reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter with 12 L water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
2.3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)C(F)(F)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
